molecular formula C31H26ClN3O3 B11440898 N-(2-chlorobenzyl)-1-(2-methylbenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-chlorobenzyl)-1-(2-methylbenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11440898
M. Wt: 524.0 g/mol
InChI Key: VWKXBQHXISFXLJ-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.

    Aromatic Substitution Reactions: These reactions involve the replacement of a hydrogen atom on an aromatic ring with another substituent.

    Amidation Reactions: These involve the formation of an amide bond between a carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and aromatic amides. These compounds share structural similarities but may differ in their specific functional groups and substituents.

Uniqueness

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C31H26ClN3O3

Molecular Weight

524.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C31H26ClN3O3/c1-20-11-14-25(15-12-20)35-30(37)26-16-13-22(29(36)33-18-23-8-5-6-10-27(23)32)17-28(26)34(31(35)38)19-24-9-4-3-7-21(24)2/h3-17H,18-19H2,1-2H3,(H,33,36)

InChI Key

VWKXBQHXISFXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC5=CC=CC=C5C

Origin of Product

United States

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